molecular formula C6H12ClNO2 B1338714 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride CAS No. 6628-74-6

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Cat. No.: B1338714
CAS No.: 6628-74-6
M. Wt: 165.62 g/mol
InChI Key: HIGULTVOVROJID-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride typically involves the reaction of pyrrolidine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(Pyrrolidin-1-Yl)Acetic Acid.

    Step 2: The resulting 2-(Pyrrolidin-1-Yl)Acetic Acid is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a similar structure but different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. This gives it distinct chemical properties and reactivity compared to other pyrrolidine derivatives. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGULTVOVROJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515421
Record name (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-74-6
Record name 6628-74-6
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Record name 6628-74-6
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Record name (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)acetic acid hydrochloride
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Synthesis routes and methods

Procedure details

A solution of 19.6 grams (101 mmol) of t-butyl bromoacetate in 150 mL of THF was cooled in an ice bath and treated dropwise over about 0.5 hour with a solution of 14.4 grams (202 mmol) of pyrrolidine in 75 mL of THF, to produce a white precipitate. The bath was removed and the reaction slurry stirred for two hours. The solid was removed by filtration and the filtrate was concentrated under reduced pressure to yield a clear liquid over an orange-colored solid. The liquid was cooled in an ice bath, then treated with 40 mL (80 mmol) of 4N HCl in dioxane and stirred for 15 hours. The solvents were removed in vacuo, and the residue was triturated with diethyl ether, then filtered to yield 12.9 grams of the desired acid as an off-white solid.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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